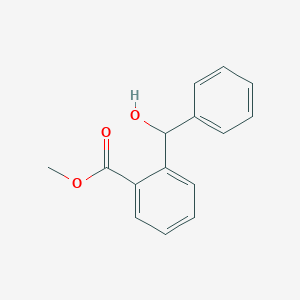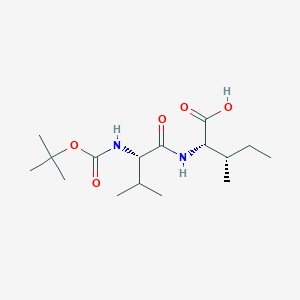
N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine: is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine typically involves the protection of the amino group of L-valine and L-isoleucine with the Boc group. This is achieved by reacting the amino acids with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated peptide synthesizers also facilitates the large-scale production of Boc-protected amino acids.
Analyse Des Réactions Chimiques
Types of Reactions: N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine undergoes several types of reactions, including:
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).
Major Products Formed:
Deprotection: L-valyl-L-isoleucine.
Coupling: Peptides with extended amino acid chains.
Applications De Recherche Scientifique
Chemistry: N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form complex peptides .
Biology and Medicine: In biological research, Boc-protected amino acids are used to study protein structure and function. They are also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and as an intermediate in the synthesis of various bioactive compounds .
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the assembly of peptides and proteins .
Comparaison Avec Des Composés Similaires
- N-(tert-Butoxycarbonyl)-L-leucine
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-phenylalanine
Uniqueness: N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine is unique due to its specific combination of L-valine and L-isoleucine, which imparts distinct structural and functional properties to the peptides synthesized using this compound. The presence of branched-chain amino acids like valine and isoleucine can influence the folding and stability of the resulting peptides .
Propriétés
Numéro CAS |
66024-28-0 |
|---|---|
Formule moléculaire |
C16H30N2O5 |
Poids moléculaire |
330.42 g/mol |
Nom IUPAC |
(2S,3S)-3-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H30N2O5/c1-8-10(4)12(14(20)21)17-13(19)11(9(2)3)18-15(22)23-16(5,6)7/h9-12H,8H2,1-7H3,(H,17,19)(H,18,22)(H,20,21)/t10-,11-,12-/m0/s1 |
Clé InChI |
CAMLXKMBENOSLU-SRVKXCTJSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
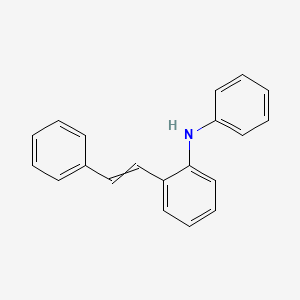
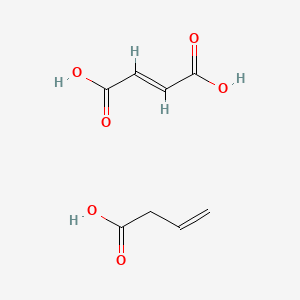
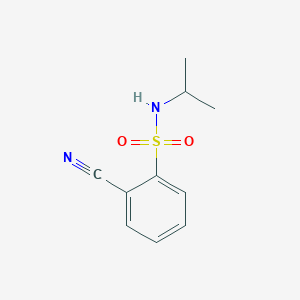
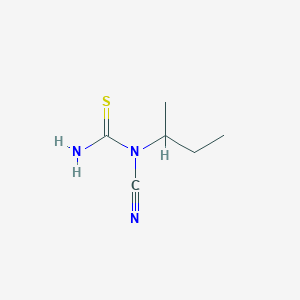

![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
acetate](/img/structure/B14462924.png)


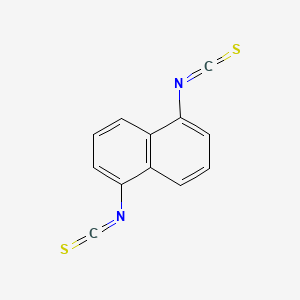

![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
